molecular formula C21H28N2O5S B2405469 2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034235-51-1

2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2405469
CAS No.: 2034235-51-1
M. Wt: 420.52
InChI Key: JVGANLBSIUQQJW-UHFFFAOYSA-N
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Description

2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H28N2O5S and its molecular weight is 420.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

  • A study by Tan et al. (2016) developed a new synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This method involved the epoxidation of similar compounds and subsequent reactions to produce various derivatives, including amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Analytical Methods

  • Kline, Kusma, and Matuszewski (1999) described a sensitive method for determining a non-peptide oxytocin receptor antagonist in human plasma. This involved pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection, applicable to compounds including 2-(1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives (Kline, Kusma, & Matuszewski, 1999).

Physicochemical and Ecotoxicity Studies

  • Sardar et al. (2018) synthesized and characterized new protic ionic liquids with components structurally similar to this compound. They studied the effects of alkyl and aromatic substitution on their physicochemical properties and ecotoxicity (Sardar, Wilfred, Mumtaz, Lévêque, Khan, & Krishnan, 2018).

Herbicide Development

  • Jiang et al. (2011) reported on the synthesis of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives, including structures related to the compound , for use as potent protoporphyrinogen oxidase inhibitors in herbicide development (Jiang, Zuo, Wang, Tan, Wu, Xi, & Yang, 2011).

Crystallographic Analysis

Mechanism-Based Inhibitors

  • Kerrigan and Shirley (1996) studied derivatives of 2-[(alkylsulfonyl)oxy]-1H-isoindole-1,3(2H)-diones as mechanism-based inhibitors for human leukocyte elastase, demonstrating the potential biomedical applications of compounds structurally related to the queried compound (Kerrigan & Shirley, 1996).

Properties

IUPAC Name

2-[1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-20(2)13-7-8-21(20,17(24)9-13)12-29(27,28)22-10-14(11-22)23-18(25)15-5-3-4-6-16(15)19(23)26/h3-4,13-16H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGANLBSIUQQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CC(C3)N4C(=O)C5CC=CCC5C4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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